molecular formula C14H14N2O B1269579 2-amino-N-(2-methylphenyl)benzamide CAS No. 4943-85-5

2-amino-N-(2-methylphenyl)benzamide

Cat. No. B1269579
CAS RN: 4943-85-5
M. Wt: 226.27 g/mol
InChI Key: UOXHTELQAYPDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07223879B2

Procedure details

An oven-dried resealable schlenk tube containing a stir bar was charged with Pd2(dba)3 (4.6 mg, 0.005 mmol), 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (19.0 mg, 0.04 mmol), 2-aminobenzamide (170 mg, 1.25 mmol) and K2CO3 (173 mg, 1.25 mmol). The tube was capped with a rubber septum, evacuated and backfilled with argon. 2-Chlorotoluene (60 μL, 0.5 mmol) and tbutanol (1 mL) were added through the septum via syringe. The septum was replaced with a Teflon screw cap. The schlenk tube was sealed and put into a pre-heated oil bath at 110° C. The reaction mixture was stirred for 17 h, allowed to cool down to room temperature and filtered through celite with ethyl acetate. The filtrate was concentrated under reduced pressure. Chromatography on silica gel column with 4:1 hexane:ethyl acetate gave 98 mg (87%) of 2-(2-methylphenylamino)benzamide as a white solid and 11 mg (10%) of 2-amino-N-(2-methylphenyl)benzamide as a white solid.
Quantity
60 μL
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19 mg
Type
reactant
Reaction Step Three
Quantity
170 mg
Type
reactant
Reaction Step Three
Name
Quantity
173 mg
Type
reactant
Reaction Step Three
Quantity
4.6 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(P(C2CCCCC2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[C:14]2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1.[NH2:35][C:36]1[CH:44]=[CH:43][CH:42]=[CH:41][C:37]=1[C:38]([NH2:40])=[O:39].C([O-])([O-])=O.[K+].[K+].Cl[C:52]1[CH:57]=[CH:56][CH:55]=[CH:54][C:53]=1[CH3:58]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[NH:35][C:36]1[CH:44]=[CH:43][CH:42]=[CH:41][C:37]=1[C:38]([NH2:40])=[O:39].[NH2:35][C:36]1[CH:44]=[CH:43][CH:42]=[CH:41][C:37]=1[C:38]([NH:40][C:52]1[CH:57]=[CH:56][CH:55]=[CH:54][C:53]=1[CH3:58])=[O:39] |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
60 μL
Type
reactant
Smiles
ClC1=C(C=CC=C1)C
Step Two
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
19 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1
Name
Quantity
170 mg
Type
reactant
Smiles
NC1=C(C(=O)N)C=CC=C1
Name
Quantity
173 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4.6 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
An oven-dried resealable schlenk tube containing a stir bar
CUSTOM
Type
CUSTOM
Details
The tube was capped with a rubber septum
CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
screw cap
CUSTOM
Type
CUSTOM
Details
The schlenk tube was sealed
CUSTOM
Type
CUSTOM
Details
put into a pre-heated oil bath at 110° C
FILTRATION
Type
FILTRATION
Details
filtered through celite with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CC1=C(C=CC=C1)NC1=C(C(=O)N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 98 mg
YIELD: PERCENTYIELD 87%
Name
Type
product
Smiles
NC1=C(C(=O)NC2=C(C=CC=C2)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11 mg
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.